1,2-Dihydro-1,1-dimethylnaphthalene
Description
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1,1-dimethyl-2H-naphthalene |
InChI |
InChI=1S/C12H14/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-8H,9H2,1-2H3 |
InChI Key |
NLZXHRIIPLQJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Scientific Research Applications
Raw Material for Fine Chemicals
1,2-Dihydro-1,1-dimethylnaphthalene serves as a precursor for various fine chemicals. Its derivatives are utilized in the production of:
- Fluorescent Dyes : The compound can be modified to produce fluorescent agents used in textiles and plastics.
- Pharmaceutical Intermediates : It is involved in synthesizing biologically active compounds such as antitumor agents and anti-inflammatory drugs.
Polymer Production
The compound is also employed in the synthesis of high-performance polymers. Its structural properties make it suitable for:
- Polymeric Materials : Used as a building block in producing polyesters and polyamides with enhanced thermal stability and mechanical properties.
- Resins : this compound is used in formulating resins that exhibit superior adhesion and durability.
Case Study 1: Use in Drug Development
A notable application of this compound is its role in drug development. Research has demonstrated that modifications of this compound can lead to promising antitumor agents. For instance, studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in oncology research .
Case Study 2: Environmental Applications
The compound has been studied for its potential use in environmental remediation. Its ability to interact with various pollutants makes it a candidate for developing adsorbents that can capture harmful substances from water sources. Research shows that this compound can effectively bind to heavy metals and organic pollutants due to its hydrophobic nature .
Comparison with Similar Compounds
Comparison with Structural Analogs
1,2-Dihydro-1,1,6-trimethylnaphthalene (TDN)
- Structure : Contains an additional methyl group at the 6-position.
- Properties: Exhibits distinct aromatic characteristics, contributing to "petrol-like" notes in aged Riesling wines.
- Applications: Used in fragrance synthesis and as a biochemical marker in oenology. Its substituted pattern enhances steric bulk, altering reactivity compared to the 1,1-dimethyl derivative .
1,2-Dihydro-1,1-di-2-propenylnaphthalene
- Structure : Replaces methyl groups with allyl substituents.
- This contrasts with 1,1-dimethylnaphthalene, where smaller methyl groups favor rearrangement .
1,2-Dimethylnaphthalene
- Structure : Fully aromatic naphthalene with methyl groups at 1- and 2-positions.
- Comparison : Formed via dehydrogenation of 1,2-dihydro-1,1-dimethylnaphthalene. The fully aromatic system lacks the dihydro intermediate’s reactivity, making it more stable but less useful in hydrogen-transfer reactions .
Table 1: Structural and Functional Comparison
Comparison with Heterocyclic Analogs
1,2-Dihydro-1,2-azaborine
- Structure : Isoelectronic with benzene, replacing two carbons with boron and nitrogen.
- Properties : Exhibits aromaticity but with altered electronic properties due to B–N bonding. Applications include materials science (e.g., OLEDs) and hydrogen storage, diverging from the hydrocarbon focus of 1,1-dimethylnaphthalene .
Dihydrodiols (e.g., 1,2-dihydro-1,2-dihydroxynaphthalene)
- Structure : Contains hydroxyl groups instead of methyl substituents.
- Reactivity : Acts as a metabolic intermediate in polycyclic aromatic hydrocarbon (PAH) degradation. Unlike 1,1-dimethylnaphthalene, dihydrodiols are prone to dehydration or dehydrogenation under analytical conditions, complicating quantification .
Preparation Methods
Hydrogenation Selectivity
The preference for 1,2-dihydro products in catalytic hydrogenation arises from steric and electronic factors. The 1,1-dimethyl groups create a crowded environment, favoring hydrogen addition to the less hindered 2,3-position. Computational studies suggest that transition-state distortion energies are minimized at this site, aligning with experimental outcomes.
Nickel-Catalyzed Coupling Dynamics
In nickel-mediated reactions, the phosphine ligand modulates oxidative addition and transmetalation steps. Bulky ligands like triphenylphosphine enhance stability of the Ni(0) intermediate, promoting coupling over β-hydride elimination. Solvent choice (e.g., toluene vs. tetrahydrofuran) further influences reaction rates by stabilizing charged intermediates.
Industrial Prospects and Challenges
Scalability remains a critical consideration. The nickel-catalyzed method, despite its high yield, requires stringent inert conditions and expensive ligands. Conversely, Friedel-Crafts alkylation generates stoichiometric AlCl₃ waste, complicating purification. Emerging approaches, such as flow hydrogenation systems or recyclable Lewis acids, may address these limitations.
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting and quantifying 1,2-Dihydro-1,1-dimethylnaphthalene in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques. For urinary biomonitoring in occupational exposure studies, this compound metabolites (e.g., 1,2-dihydroxynaphthalene) can be quantified using HPLC with fluorescence detection. Cross-sectional studies have validated these methods by correlating metabolite levels with workplace naphthalene exposure .
Q. How should researchers design experiments to assess systemic health effects of this compound in mammalian models?
- Methodological Answer : Follow ATSDR’s inclusion criteria for health effects studies (Table B-1), which specify routes of exposure (inhalation, oral, dermal), species (humans, laboratory mammals), and systemic endpoints (e.g., hepatic, renal, respiratory effects). For example, subchronic inhalation studies in rodents should monitor body weight changes, organ histopathology, and biochemical markers (e.g., serum ALT for hepatic toxicity) .
Q. What are the critical physicochemical properties of this compound that influence its environmental fate?
- Methodological Answer : Key properties include log Kow (octanol-water partition coefficient) for bioaccumulation potential and vapor pressure for atmospheric partitioning. Computational tools like EPI Suite can estimate these parameters. Experimental validation via shake-flask methods for log Kow and thermogravimetric analysis for vapor pressure is recommended .
Advanced Research Questions
Q. How can conflicting toxicological data on this compound’s ocular toxicity be resolved?
- Methodological Answer : Contradictions arise from differences in metabolite stability (e.g., auto-oxidation of 1,2-dihydroxynaphthalene to 1,2-naphthoquinone) and experimental models (e.g., in vitro vs. in vivo lens incubation). To resolve discrepancies:
- Use isotopically labeled metabolites to track degradation pathways.
- Validate findings across multiple species (e.g., rabbits for ocular toxicity vs. murine models).
- Apply bias-assessment frameworks (e.g., ATSDR’s Step 5: Risk of Bias evaluation) to prioritize high-confidence studies .
Q. What enzymatic pathways are involved in the biodegradation of this compound, and how can they be characterized?
- Methodological Answer : Bacterial dioxygenases (e.g., naphthalene 1,2-dioxygenase) catalyze initial ring-hydroxylation. For pathway mapping:
- Use proteomics to identify enzymes in microbial consortia exposed to the compound.
- Conduct kinetic assays with purified enzymes (e.g., Vmax and Km for substrate specificity).
- Monitor intermediate metabolites (e.g., 1,2-dihydroxy derivatives) via LC-MS/MS .
Q. What strategies are effective for synthesizing isotopically labeled this compound for tracer studies?
- Methodological Answer : Deuterated analogs can be synthesized via catalytic hydrogenation using deuterium gas and palladium catalysts. For ¹³C-labeled variants:
- Start with ¹³C-enriched naphthalene precursors.
- Use Friedel-Crafts alkylation with dimethylchloromethane-¹³C.
- Validate isotopic purity via NMR and high-resolution MS .
Data Analysis and Validation
Q. How should researchers address gaps in the toxicological database for this compound?
- Methodological Answer : Prioritize data needs using ATSDR’s framework (Section 6.2):
- Conduct chronic exposure studies to identify carcinogenic potential.
- Characterize dermal absorption rates using ex vivo human skin models.
- Develop physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans .
Q. What statistical approaches are recommended for reconciling variability in biomonitoring studies of this compound exposure?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability (e.g., age, metabolic polymorphisms). Use sensitivity analysis to identify confounding factors (e.g., co-exposure to polycyclic aromatic hydrocarbons). Triangulate data from urine, blood, and environmental monitoring to strengthen correlations .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
